N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepin core fused with a seven-membered ring containing oxygen and nitrogen. Key structural attributes include:
- 7-Chloro substitution: A chlorine atom at the 7-position of the benzoxazepin ring, which may enhance electronic effects and metabolic stability.
- Thiophen-3-yl acetamide side chain: A thiophene ring linked via an acetamide group to the ethylamine side chain. The sulfur atom in thiophene contributes to distinct electronic and steric properties compared to furan or phenyl analogs.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-1-2-15-13(8-14)9-20(17(22)10-23-15)5-4-19-16(21)7-12-3-6-24-11-12/h1-3,6,8,11H,4-5,7,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYPBQSOUZENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Benzo[f][1,4]oxazepine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Chlorination: Introduction of the chlorine atom at the 7-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Linker: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Coupling with Thiophene Acetamide: The final step involves coupling the intermediate with thiophene-3-yl acetamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxazepine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the oxazepine ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxazepine derivatives.
Substitution Products: Amino or thiol-substituted oxazepine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide has been investigated for its potential therapeutic effects due to its bioactive properties:
- Anti-Cancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related benzoxazepine derivatives can inhibit the proliferation of colorectal cancer (HCT-116) cells with IC50 values ranging from 26.75 to 28.85 µg/mL .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 7c | 28.85 ± 3.26 | HCT-116 |
| 7j | 26.75 ± 3.50 | HCT-116 |
This suggests that the compound could be a candidate for further development as an anti-cancer agent.
Anti-inflammatory Properties
The compound has demonstrated potential in modulating inflammatory responses by affecting pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vitro studies have shown that certain derivatives can significantly reduce the levels of these cytokines, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
The structural characteristics of this compound suggest possible antimicrobial properties. Similar compounds have been reported to exhibit activity against various bacterial strains, warranting further investigation into this aspect .
Synthesis and Mechanism of Action
Mechanism of Action
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the oxazepine ring are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The thiophene moiety may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related derivatives from the evidence:
Key Observations:
Thiazolidin derivatives (e.g., ) exhibit distinct five-membered rings but share acetamide functionalization, suggesting modular synthetic strategies .
Substituent Effects :
- Halogenation : Chlorine at position 7 (target) vs. 8 () may influence steric hindrance and electron-withdrawing effects, impacting receptor affinity or metabolic stability .
- Heteroaromatic Groups : Thiophene (target) vs. furan () or pyridyl () introduces sulfur-specific π-π stacking or hydrogen-bonding capabilities .
Spectral and Crystallographic Data
- NMR : Thiophene protons in the target compound are expected near δ 7.0–8.0 ppm, similar to furan (δ 7.68–8.94) and pyridyl (δ 7.52–7.94) analogs .
- Mass Spectrometry : ESI-MS data for benzodiazepine derivatives (e.g., m/z 476–616) align with molecular weights of ~450–600 Da, consistent with the target’s calculated mass .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement of similar compounds, as seen in and .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that belongs to the class of benzoxazepines, characterized by its complex structure and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[f][1,4]oxazepine core with a chloro substituent and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 348.84 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O₂S |
| Molecular Weight | 348.84 g/mol |
| CAS Number | 2034552-09-3 |
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:
- Kinase Inhibition : The compound has shown potential in inhibiting receptor interacting protein 1 (RIP1) kinase activity. In vitro studies demonstrated that it can block TNF-induced necroptosis in human monocytic U937 cells with an IC50 value in the low nanomolar range .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, particularly in models of chronic inflammatory diseases. The presence of the oxazepine and thiophene rings suggests modulation of inflammatory pathways .
Pharmacological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Observed Effects |
|---|---|
| Kinase Inhibition | Potent inhibition of RIP1 kinase |
| Anti-inflammatory | Reduction in TNF-induced inflammation |
| Cytotoxicity | Low cytotoxicity observed in preliminary assays |
Study 1: RIP1 Kinase Inhibition
A study conducted on the compound's ability to inhibit RIP1 kinase revealed an IC50 value of approximately 10 nM in cellular assays. This suggests high potency and selectivity for RIP1 over other kinases tested, indicating potential for treating diseases involving necroptosis .
Study 2: Anti-inflammatory Activity
In a model simulating chronic inflammation, the compound significantly reduced markers of inflammation compared to control groups. The findings suggest that this compound may serve as a therapeutic agent in conditions like ulcerative colitis or rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, and how is purity ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives with thiophene-containing acetamide precursors in the presence of triethylamine (as a base) and polar aprotic solvents (e.g., DMF or acetonitrile) is a common approach. Purity is validated using TLC monitoring, followed by recrystallization from solvents like pet-ether or ethanol . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for final purity assessment (>95%).
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for confirming the connectivity of the benzooxazepine core, ethyl linker, and thiophene-acetamide moiety. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion). X-ray crystallography (if crystalline) provides absolute stereochemical confirmation, as demonstrated for structurally related benzoxazole derivatives .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize target-based assays aligned with structural analogs. For example:
- Enzyme inhibition : Test against kinases or proteases due to the benzoxazepine scaffold’s similarity to ATP-binding motifs.
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to normal cells (e.g., HEK293).
- Antimicrobial screening : Use broth microdilution for MIC/MBC determination against Gram-positive/negative bacteria and fungi, as seen in triazole-thioacetamide analogs .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Core modifications : Replace the benzooxazepine ring with benzodiazepine or quinazoline scaffolds to assess impact on target binding.
- Substituent variation : Systematically alter the chloro (Cl) position on the benzoxazepine or the thiophene ring (e.g., 2-thienyl vs. 3-thienyl).
- Linker optimization : Test ethylene vs. propylene linkers to evaluate conformational flexibility.
- Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger’s Maestro) to correlate electronic/steric parameters with activity data .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Address this via:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., liposomal encapsulation).
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis). Introduce blocking groups (e.g., methyl or fluorine) at vulnerable sites .
- Pharmacokinetic (PK) studies : Conduct in vivo PK profiling (IV/PO administration) to correlate bioavailability with efficacy.
Q. What advanced techniques are used to study target binding and interaction mechanisms?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., kinases or GPCRs).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to its target (e.g., as done for benzoxazole derivatives in protein-ligand complexes) .
Q. How can researchers address low metabolic stability identified in preclinical studies?
- Methodological Answer :
- Prodrug design : Convert the acetamide group to a hydrolyzable ester or carbamate to enhance stability.
- Isotope labeling : Use ¹⁴C or ³H-labeled compound to track metabolic pathways via LC-MS/MS.
- CYP450 inhibition assays : Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput screens, employ Z’-factor analysis to validate assay robustness .
Q. How should researchers validate computational docking predictions for this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Run 100-ns simulations (e.g., AMBER or GROMACS) to assess binding pose stability.
- Mutagenesis studies : Create point mutations in predicted binding residues (e.g., Ala-scanning) and measure activity loss.
- Orthogonal assays : Compare docking scores with SPR or ITC-derived binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
